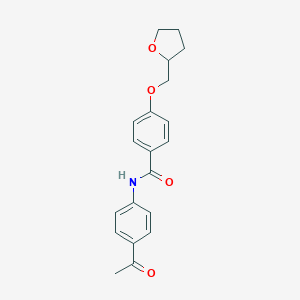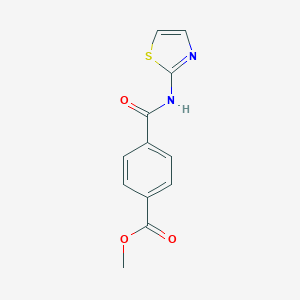![molecular formula C19H18N2O4S2 B250528 N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that can selectively block epithelial sodium channels (ENaC) in the kidney and lung. ENaC plays a crucial role in regulating sodium and fluid balance in the body, and its dysfunction is associated with several diseases such as hypertension, cystic fibrosis, and pulmonary edema. Therefore, ESI-09 has attracted significant attention as a potential therapeutic agent for these disorders.
Mecanismo De Acción
ENaC is a heterotrimeric ion channel composed of three subunits: α, β, and γ. ENaC is primarily expressed in the apical membrane of renal and lung epithelial cells and plays a crucial role in sodium and fluid transport. ENaC is regulated by several factors, including aldosterone, vasopressin, and shear stress. N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide can selectively block the α-subunit of ENaC, leading to a decrease in sodium transport and fluid absorption. The mechanism of action of this compound involves binding to a hydrophobic pocket in the extracellular domain of the α-subunit, which is essential for channel gating.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including a decrease in sodium transport and fluid absorption in renal and lung epithelial cells, a reduction in blood pressure in hypertensive rats, an improvement in lung function in animal models of cystic fibrosis and acute lung injury, and anti-inflammatory and anti-fibrotic effects in the lung. Moreover, this compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the α-subunit of ENaC, which allows for precise modulation of sodium and fluid transport in renal and lung epithelial cells. Another advantage is its low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations is its low yield and purity, which can affect the reproducibility of experiments. Moreover, this compound has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has several potential future directions, including the development of more potent and selective ENaC inhibitors, the investigation of the role of ENaC in other diseases such as pulmonary hypertension and acute kidney injury, and the optimization of this compound for clinical use. Moreover, the combination of this compound with other therapeutic agents such as diuretics and anti-inflammatory drugs may enhance its therapeutic efficacy. Finally, the use of this compound as a tool for studying the physiological and pathological roles of ENaC in various tissues and organs may provide valuable insights into the pathogenesis and treatment of ENaC-related disorders.
Métodos De Síntesis
The synthesis of N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-ethoxyaniline with p-toluenesulfonyl chloride to form N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide, followed by the reaction of the latter with 4-fluoro-1-nitrobenzene to yield N-(4-ethoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the reaction with 2-thiophenecarboxylic acid chloride to form this compound. The yield of this compound is around 30%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in various scientific fields, including physiology, pharmacology, and biochemistry. In vitro studies have shown that this compound can selectively block ENaC in renal and lung epithelial cells, leading to a decrease in sodium transport and fluid absorption. In vivo studies have demonstrated that this compound can reduce blood pressure in hypertensive rats and improve lung function in animal models of cystic fibrosis and acute lung injury. Moreover, this compound has been shown to have anti-inflammatory and anti-fibrotic effects in the lung, suggesting its potential as a therapeutic agent for pulmonary fibrosis.
Propiedades
Fórmula molecular |
C19H18N2O4S2 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O4S2/c1-2-25-16-9-5-15(6-10-16)21-27(23,24)17-11-7-14(8-12-17)20-19(22)18-4-3-13-26-18/h3-13,21H,2H2,1H3,(H,20,22) |
Clave InChI |
CLDSOTXNBDWFOM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canónico |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
